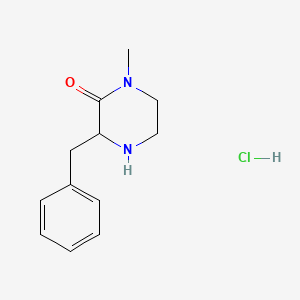

3-Benzyl-1-methylpiperazin-2-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

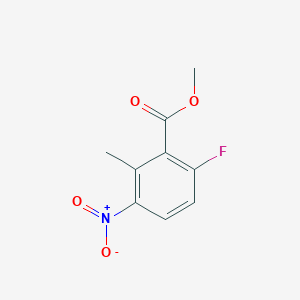

3-Benzyl-1-methylpiperazin-2-one hydrochloride is a chemical compound with the CAS Number: 2228112-22-7 . It has a molecular weight of 240.73 . The compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for 3-Benzyl-1-methylpiperazin-2-one hydrochloride is1S/C12H16N2O.ClH/c1-14-8-7-13-11 (12 (14)15)9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis

3-Benzyl-1-methylpiperazin-2-one hydrochloride is a solid compound . It has a molecular weight of 240.73 . The compound is typically stored at room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Synthesis Approaches

The synthesis of compounds similar to 3-Benzyl-1-methylpiperazin-2-one hydrochloride often involves innovative methods to improve efficiency, yield, or selectivity. For instance, a study describes the synthesis of benzimidazoles containing a piperazine or morpholine skeleton, showcasing their potential as glucosidase inhibitors with antioxidant activity. These compounds were synthesized via a 'onepot' nitro reductive cyclization reaction, indicating a method for developing compounds with significant biological activities (Özil et al., 2018).

Chemical Properties and Reactivity

Research on the hydrolysis of compounds structurally related to 3-Benzyl-1-methylpiperazin-2-one hydrochloride reveals insights into their chemical reactivity and potential applications in further synthetic transformations. For example, studies on the hydrolysis of certain piperazine derivatives demonstrate the formation of pyruvic acid, carbon dioxide, and the respective amines, indicating the compounds' stability and reactivity under acidic conditions (Iwanami et al., 1964).

Biological and Pharmacological Applications

Antioxidant and Enzyme Inhibitory Activities

The antioxidant properties and enzyme inhibitory potential of piperazine derivatives highlight their relevance in medicinal chemistry and drug development. As mentioned, certain benzimidazole derivatives with piperazine or morpholine skeletons have been evaluated for their in vitro antioxidant activities and as glucosidase inhibitors, suggesting their utility in treating conditions associated with oxidative stress and metabolic disorders (Özil et al., 2018).

Development of Central Nervous System Agents

Some research focuses on the development of compounds for potential application as central nervous system agents. For example, novel syntheses of piperazine derivatives aim at producing ligands targeting central nervous system receptors, indicating the potential of these compounds in developing new therapeutic agents (Beduerftig, Weigl, & Wünsch, 2001).

Materials Science Applications

- Corrosion Inhibition: In the field of materials science, piperazine derivatives have been studied for their corrosion inhibition properties. Research in this area explores the efficacy of certain compounds in preventing corrosion of metals, which is crucial for extending the lifespan of materials used in various industries (Kadhim et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H303, H315, H319, and H335 . These indicate potential hazards related to acute toxicity, skin irritation, eye irritation, and respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-1-methylpiperazin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-14-8-7-13-11(12(14)15)9-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHRBMVJFIHZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1=O)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2,4-difluorophenyl)methyl]-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2663553.png)

![3-[(4-ethylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2663555.png)

![ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663561.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2663563.png)

![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2663567.png)

![N-cyclopentyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2663569.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2663573.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2663576.png)